9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate
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Overview
Description
9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, and a benzo[b]oxepin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate typically involves multiple steps, starting from readily available precursorsThe final step often includes the esterification of the hydroxyl group with pivalic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Scientific Research Applications
9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide: A highly fluorinated sulfonamide compound used in various scientific research applications.
Triflidic acid: An organic superacid with a similar trifluoromethyl group, known for its strong acidity and use in catalysis.
Uniqueness
9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate is unique due to its combination of a benzo[b]oxepin core with a trifluoromethyl and sulfonyl group. This combination imparts unique chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C16H16F4O6S |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[9-fluoro-5-(trifluoromethylsulfonyloxy)-2,3-dihydro-1-benzoxepin-8-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H16F4O6S/c1-15(2,3)14(21)25-11-7-6-9-10(26-27(22,23)16(18,19)20)5-4-8-24-13(9)12(11)17/h5-7H,4,8H2,1-3H3 |
InChI Key |
VTCYKQGNMANHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C2=C(C=C1)C(=CCCO2)OS(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
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